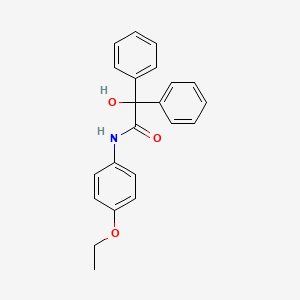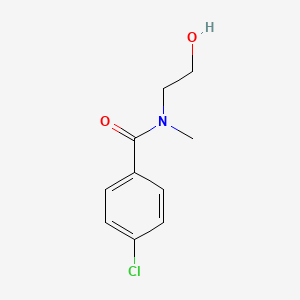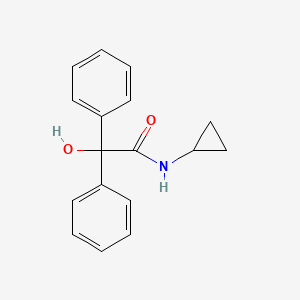
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide, also known as ethyl-2-hydroxy-2,2-diphenylacetate, is a chemical compound with potential applications in scientific research. This compound belongs to the class of diphenylacetamides and has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied. In
Mécanisme D'action
The mechanism of action of N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that plays a crucial role in DNA replication, transcription, and repair. Inhibition of this enzyme can lead to DNA damage and cell death. N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its catalytic cycle, leading to DNA damage and apoptosis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been shown to exhibit cytotoxic activity against cancer cells. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide in laboratory experiments is its potential as an anticancer agent. Its cytotoxic activity against various cancer cell lines makes it a promising candidate for further research. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide. One potential direction is to investigate its potential as a treatment for bacterial infections. Another direction is to explore its anti-inflammatory and antioxidant properties and their potential applications in treating various diseases. Additionally, further studies could be conducted to optimize the synthesis method and improve the compound's solubility in water, making it more viable for laboratory experiments.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been synthesized using various methods. One of the most commonly used methods involves the reaction of ethyl 2-bromo-2,2-diphenylacetate with 4-ethoxyaniline in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed using hydrochloric acid to obtain the desired compound.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide has been used in scientific research for various purposes. One of the main applications is as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. It is believed to induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-26-20-15-13-19(14-16-20)23-21(24)22(25,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,25H,2H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPIXSXQTSVAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-hydroxy-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B7468629.png)


![{4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]phenyl}methanamine](/img/structure/B7468645.png)
![2-[[4-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7468646.png)


![Ethyl 5-carbamoyl-2-[[2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7468674.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)
![N-(2,4-dichlorophenyl)-2-[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7468711.png)

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
![6-oxo-N-[3-[(6-phenylpyrimidin-4-yl)amino]phenyl]-1H-pyridazine-3-carboxamide](/img/structure/B7468730.png)